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Compound of Interest

Compound Name: N-(4-Nitrophenyl)acetamide

Cat. No.: B089526 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a key intermediate in the

synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Its chemical

structure features a para-substituted aromatic ring, an amide linkage, and a nitro group, all of

which influence its electronic environment and, consequently, its Nuclear Magnetic Resonance

(NMR) spectrum. This application note provides a detailed interpretation of the ¹H NMR

spectrum of N-(4-Nitrophenyl)acetamide, a summary of its spectral data, and a protocol for

sample preparation and spectral acquisition.

Data Presentation: ¹H NMR Spectral Data
The ¹H NMR spectrum of N-(4-Nitrophenyl)acetamide in DMSO-d₆ exhibits distinct signals

corresponding to the chemically non-equivalent protons in the molecule. The electron-

withdrawing nature of the nitro group and the amide functionality significantly influences the

chemical shifts of the aromatic protons.

Table 1: ¹H NMR Chemical Shift Assignments for N-(4-Nitrophenyl)acetamide in DMSO-d₆
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

Amide (NH) ~10.57 Singlet (broad) 1H

Aromatic (Ha) ~8.21 Doublet 2H

Aromatic (Hb) ~7.83 Doublet 2H

Methyl (CH₃) ~2.14 Singlet 3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical

shift values may vary slightly depending on the solvent and concentration.[2][3]

Spectral Interpretation
The ¹H NMR spectrum of N-(4-Nitrophenyl)acetamide displays four distinct signals:

Amide Proton (NH): A broad singlet appearing far downfield around 10.57 ppm is

characteristic of an amide proton.[2][3] Its broadness is often due to quadrupole broadening

from the adjacent nitrogen atom and potential hydrogen bonding. The downfield shift is

attributed to the deshielding effect of the adjacent carbonyl group.

Aromatic Protons (Ha and Hb): The para-substituted aromatic ring gives rise to a

characteristic AA'BB' system, which often appears as two distinct doublets.[3] The protons

ortho to the strongly electron-withdrawing nitro group (Ha) are the most deshielded and

appear as a doublet around 8.21 ppm.[2] The protons ortho to the acetamido group (Hb) are

slightly more shielded and resonate as a doublet around 7.83 ppm.[2]

Methyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent

and appear as a sharp singlet at approximately 2.14 ppm.[2]

Experimental Protocols
1. Synthesis and Purification of N-(4-Nitrophenyl)acetamide (Illustrative)

This protocol describes a common method for the synthesis of p-nitroacetanilide, which can

then be analyzed by ¹H NMR.
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Materials: Acetanilide, glacial acetic acid, concentrated sulfuric acid, fuming nitric acid,

ethanol, ice.[4]

Procedure:

Dissolve acetanilide in glacial acetic acid in a beaker.[4]

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[4]

To the cooled solution, add fuming nitric acid dropwise while maintaining the temperature

below 20°C.[4]

After the addition is complete, allow the reaction mixture to stand at room temperature for

about 30 minutes.[4]

Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.[4]

Collect the solid product by filtration and wash with cold water.[4]

Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[4]

Dry the purified crystals before analysis.[4]

2. ¹H NMR Sample Preparation and Analysis

Materials: Purified N-(4-Nitrophenyl)acetamide, deuterated dimethyl sulfoxide (DMSO-d₆),

NMR tube, micropipette.

Procedure:

Weigh approximately 5-10 mg of the purified N-(4-Nitrophenyl)acetamide.

Transfer the solid into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube to dissolve the sample.[5]

Cap the NMR tube and gently invert it several times to ensure the sample is completely

dissolved and the solution is homogeneous.
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Place the NMR tube in the spectrometer's autosampler or manually insert it into the NMR

probe.

Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Process the acquired free induction decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50

ppm.

Integrate the signals to determine the relative number of protons for each peak.

Mandatory Visualization
Caption: Molecular structure of N-(4-Nitrophenyl)acetamide with ¹H NMR proton assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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